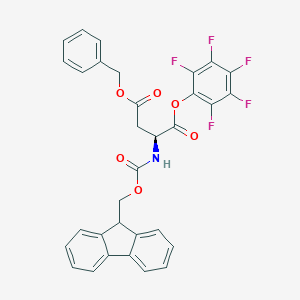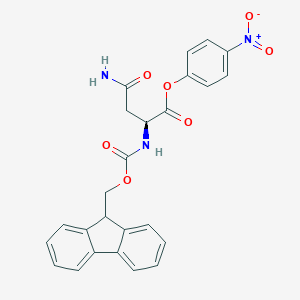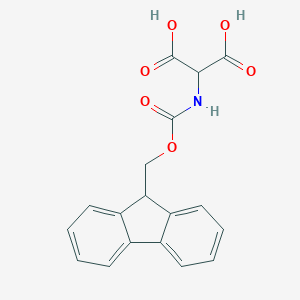
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine, also known as Fmoc-CPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Fmoc-CPBA is a derivative of benzhydrylamine and is widely used as a building block in the synthesis of peptides and other bioactive molecules.
Aplicaciones Científicas De Investigación
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has several scientific research applications, including its use as a building block in the synthesis of peptides and other bioactive molecules. It is also used in the development of new drugs and as a tool for studying protein-protein interactions. Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has been shown to be effective in the synthesis of cyclic peptides, which are known to have potent biological activities. Furthermore, Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and activity of peptides.
Mecanismo De Acción
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is a reactive compound that can form covalent bonds with amino acids and other biomolecules. The mechanism of action of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine involves the formation of an ester bond with the carboxyl group of the amino acid. This reaction is reversible, and the resulting product can be further modified to obtain a variety of bioactive molecules.
Biochemical and Physiological Effects:
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has been shown to have several biochemical and physiological effects. It has been demonstrated to be an effective inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has also been shown to be an effective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its binding partner, which is involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has several advantages for lab experiments, including its ease of synthesis and versatility as a building block for the synthesis of peptides and other bioactive molecules. However, Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine also has some limitations, including its reactivity towards water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine. One potential direction is the development of new synthetic methods for the production of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine and its derivatives. Another potential direction is the investigation of the biological activity of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine and its derivatives, including their potential as therapeutic agents for various diseases. Finally, further research is needed to understand the mechanism of action of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine and its derivatives, as well as their potential side effects and toxicity.
Métodos De Síntesis
The synthesis of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine involves the reaction of Fmoc-protected benzhydrylamine with gamma-carboxypropyl bromide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine.
Propiedades
IUPAC Name |
4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBBCSRXRUCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














